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Compound of Interest

Compound Name:

(S)-methyl 2-amino-3-

cyclohexylpropanoate

hydrochloride

Cat. No.: B098459 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for H-L-

Cha-OMe hydrochloride (L-Cyclohexylalanine methyl ester hydrochloride). Designed for

researchers, scientists, and professionals in drug development, this document delves into the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics

of this important chiral building block. While direct experimental spectra for this specific

compound are not readily available in public databases, this guide leverages data from

structurally similar analogs to provide a robust and scientifically grounded interpretation of its

expected spectroscopic profile.

H-L-Cha-OMe hydrochloride is a key intermediate in the synthesis of various pharmaceuticals,

particularly those targeting neurological disorders. Its cyclohexyl moiety enhances lipophilicity,

which can improve the bioavailability of drug candidates. A thorough understanding of its

spectroscopic properties is paramount for its identification, purity assessment, and quality

control in synthetic applications.

Chemical Structure
The structural formula of H-L-Cha-OMe hydrochloride is presented below. The molecule

consists of a central alpha-carbon bonded to an ammonium group, a methyl ester, a hydrogen

atom, and a cyclohexylmethyl group.

Figure 1: Chemical Structure of H-L-Cha-OMe hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the

chemical environment of each atom.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of H-L-Cha-OMe hydrochloride is expected to show distinct

signals for the protons of the methyl ester, the alpha-proton, the beta-protons, and the

cyclohexyl ring protons. The presence of the hydrochloride salt will cause the amine protons to

be exchangeable and potentially appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for H-L-Cha-OMe Hydrochloride

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Cyclohexyl-H 0.90 - 1.80 Multiplet 11H

Cβ-H₂ 1.85 - 2.05 Multiplet 2H

O-CH₃ ~3.75 Singlet 3H

Cα-H ~4.10 Triplet 1H

⁺NH₃ 8.0 - 9.0 Broad Singlet 3H

Interpretation and Comparative Analysis:

The predicted chemical shifts are based on the analysis of structurally related compounds. For

instance, in L-Phenylalanine methyl ester hydrochloride, the α-proton appears around 4.42

ppm and the methyl ester protons at 3.82 ppm in D₂O[1]. The upfield shift of the predicted α-

proton in H-L-Cha-OMe hydrochloride to ~4.10 ppm is anticipated due to the replacement of

the electron-withdrawing phenyl ring with a less deshielding cyclohexyl group. The complex

multiplet for the cyclohexyl protons is expected in the range of 0.90-1.80 ppm, similar to the

signals observed for the cyclohexane ring in cyclohexaneacetic acid methyl ester[2]. The broad

singlet for the ammonium protons is a characteristic feature of amino acid hydrochlorides in

polar solvents.
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Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of H-L-Cha-OMe hydrochloride in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of

solvent can affect the chemical shifts and the observation of exchangeable protons.

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient

number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function, followed by Fourier transformation, phase correction, and baseline

correction. Calibrate the chemical shift scale using the residual solvent peak as an internal

standard.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for H-L-Cha-OMe Hydrochloride

Carbon Predicted Chemical Shift (δ, ppm)

Cyclohexyl-C 25.0 - 35.0

Cβ ~40.0

O-CH₃ ~53.0

Cα ~55.0

C=O ~172.0

Interpretation and Comparative Analysis:

The predicted chemical shifts for the cyclohexyl carbons are based on the known values for

cyclohexane derivatives, which typically resonate between 25 and 35 ppm[3]. The ester

carbonyl carbon is expected at around 172 ppm, which is consistent with the carbonyl chemical
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shift in L-Phenylalanine methyl ester hydrochloride (170.1 ppm in D₂O)[1]. The α-carbon and

the methyl ester carbon are predicted to be around 55.0 ppm and 53.0 ppm, respectively,

based on typical values for amino acid methyl esters.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.6-0.7 mL of a deuterated solvent.

Instrument Setup: Use a 100 MHz or higher frequency for carbon detection on an NMR

spectrometer.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of

scans and a suitable relaxation delay are necessary due to the lower natural abundance of

¹³C and longer relaxation times.

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the

spectrum to the solvent signal.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of H-L-Cha-OMe hydrochloride is expected to show characteristic

absorption bands for the ammonium group, the ester carbonyl, and the C-H bonds of the

cyclohexyl and methyl groups.

Table 3: Predicted IR Absorption Bands for H-L-Cha-OMe Hydrochloride
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

⁺N-H stretch 3100 - 2800 (broad) Ammonium salt

C-H stretch (aliphatic) 2950 - 2850 Cyclohexyl and methyl groups

C=O stretch (ester) ~1740 Carbonyl group

N-H bend ~1600 Ammonium salt

C-O stretch (ester) 1250 - 1150 Ester linkage

Interpretation and Comparative Analysis:

The broad absorption band in the 3100-2800 cm⁻¹ region is a hallmark of the stretching

vibrations of the ammonium group (⁺NH₃) in an amino acid hydrochloride. The sharp, strong

peak around 1740 cm⁻¹ is characteristic of the C=O stretching of the ester functional group.

This is consistent with the IR spectrum of L-Phenylalanine methyl ester hydrochloride, which

shows a strong carbonyl absorption. The absorptions for the aliphatic C-H stretching of the

cyclohexyl and methyl groups are expected in the 2950-2850 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an

Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the

sample with dry KBr powder and press it into a transparent disk. For ATR, place a small

amount of the solid sample directly on the ATR crystal.

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Collect a background spectrum of the empty sample compartment or the

clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. For H-L-Cha-OMe hydrochloride,

electrospray ionization (ESI) is a suitable soft ionization technique. The expected molecular ion

would be the protonated molecule [M+H]⁺, where M is the free base.

Table 4: Predicted Mass Spectrometry Data for H-L-Cha-OMe Hydrochloride

Ion Predicted m/z Description

[M+H]⁺ 186.15 Molecular ion of the free base

[M+H - CH₃OH]⁺ 154.12 Loss of methanol

[M+H - HCOOCH₃]⁺ 126.13 Loss of methyl formate

[C₆H₁₁CH₂]⁺ 97.10 Cyclohexylmethyl cation

Interpretation and Predicted Fragmentation Pathway:

The free base of H-L-Cha-OMe has a molecular weight of 185.28 g/mol . Therefore, the

protonated molecule [M+H]⁺ is expected at an m/z of approximately 186.15. A common

fragmentation pathway for amino acid methyl esters is the loss of the methyl ester group as

methyl formate (HCOOCH₃), leading to an iminium ion. Another likely fragmentation is the loss

of methanol (CH₃OH). Cleavage of the Cα-Cβ bond can lead to the formation of the stable

cyclohexylmethyl cation.

Predicted ESI-MS Fragmentation

[M+H]⁺
m/z = 186.15

[M+H - CH₃OH]⁺
m/z = 154.12

- CH₃OH

[M+H - HCOOCH₃]⁺
m/z = 126.13

- HCOOCH₃

[C₇H₁₃]⁺
m/z = 97.10

Cα-Cβ cleavage
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Click to download full resolution via product page

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

Sample Preparation: Prepare a dilute solution of H-L-Cha-OMe hydrochloride in a suitable

solvent, such as methanol or acetonitrile/water, often with the addition of a small amount of

formic acid to promote protonation.

Instrument Setup: Use an electrospray ionization mass spectrometer (ESI-MS). The

instrument can be a standalone MS or coupled with a liquid chromatography system (LC-

MS).

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the

LC-MS system. Acquire the mass spectrum in positive ion mode over a suitable m/z range

(e.g., 50-500).

Data Processing: The instrument software will process the data and display the mass

spectrum.

Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR,

IR, and MS spectra of H-L-Cha-OMe hydrochloride. By leveraging comparative data from

structurally similar molecules, this document offers a robust framework for the spectroscopic

characterization of this important synthetic intermediate. The provided experimental protocols

serve as a practical guide for researchers to obtain and analyze the spectroscopic data in their

own laboratories. Adherence to these methodologies will ensure accurate identification and

quality assessment, which are critical for the successful application of H-L-Cha-OMe

hydrochloride in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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